molecular formula C5H8Br2N2O2 B2463448 N-(2,3-dibromopropyl)-N'-formylformic hydrazide CAS No. 216854-54-5

N-(2,3-dibromopropyl)-N'-formylformic hydrazide

Cat. No.: B2463448
CAS No.: 216854-54-5
M. Wt: 287.939
InChI Key: TXTGGXCOWZUUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dibromopropyl)-N’-formylformic hydrazide is an organic compound characterized by the presence of bromine atoms and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dibromopropyl)-N’-formylformic hydrazide typically involves the reaction of 2,3-dibromopropylamine with formylformic acid hydrazide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dibromopropyl)-N’-formylformic hydrazide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dibromopropyl)-N’-formylformic hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).

    Substitution: Sodium azide, potassium thiocyanate; reaction conditionsorganic solvent, room temperature to 50°C.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazide compounds, and substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N-(2,3-dibromopropyl)-N’-formylformic hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dibromopropyl)-N’-formylformic hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl) phosphate: A flame retardant with similar bromine-containing structure.

    N-(2,3-dibromopropyl)-4,5-dibromohexahydrophthalimide: Another brominated compound used in industrial applications.

Uniqueness

N-(2,3-dibromopropyl)-N’-formylformic hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other brominated compounds

Properties

IUPAC Name

N-[2,3-dibromopropyl(formyl)amino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2N2O2/c6-1-5(7)2-9(4-11)8-3-10/h3-5H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTGGXCOWZUUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N(C=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.